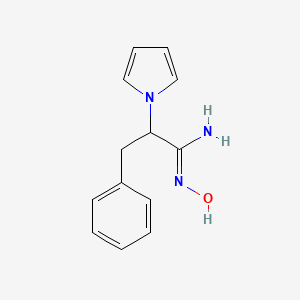
(Z)-N'-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as ketones and aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with biological targets such as proteins and nucleic acids are of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of (Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (Z)-N’-hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
(Z)-N’-hydroxy-3-phenyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structural features, including the presence of a hydroxy group and a phenyl group attached to the pyrrole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
N'-hydroxy-3-phenyl-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C13H15N3O/c14-13(15-17)12(16-8-4-5-9-16)10-11-6-2-1-3-7-11/h1-9,12,17H,10H2,(H2,14,15) |
InChIキー |
VJEVCDBNUXBGJG-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(/C(=N/O)/N)N2C=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=NO)N)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



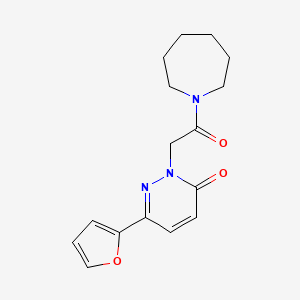

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
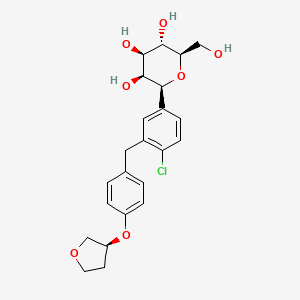
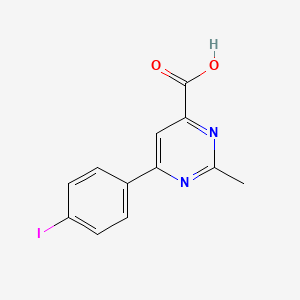

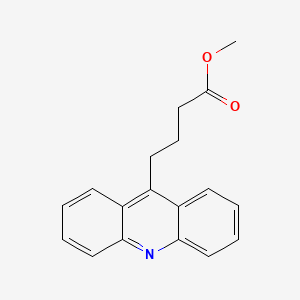
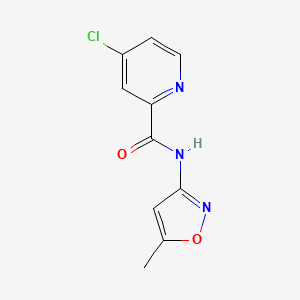
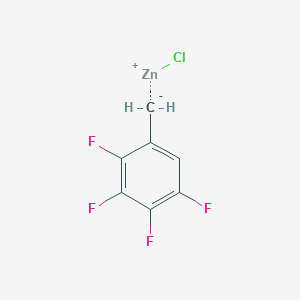
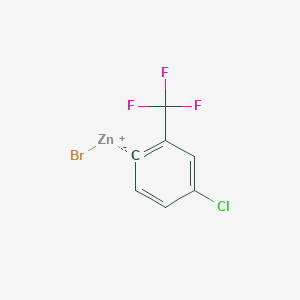
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
